molecular formula C14H14O6 B2786489 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid CAS No. 300674-05-9

2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid

Cat. No.: B2786489
CAS No.: 300674-05-9
M. Wt: 278.26
InChI Key: FSSBTUPGSPOFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its broad and potent biological activities . Researchers utilize this specific ester and acetic acid-functionalized derivative to synthesize and explore novel compounds with potential pharmacological properties. The structural features of this molecule make it a valuable building block for developing substances investigated for anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities, as suggested by studies on related benzofuran derivatives . Furthermore, analogous benzofuran compounds have been studied as agonists for targets such as the GPR40/FFA1 receptor, indicating the scaffold's relevance in metabolic disease research . This product is intended for laboratory research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSBTUPGSPOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification or transesterification reactions using ethyl chloroformate or ethyl alcohol in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with key analogues, focusing on substituent positions, molecular properties, and reported biological relevance:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Key Features/Biological Relevance Reference
Target Compound Ethoxycarbonyl, Methyl –OCH₂COOH 278.26 High solubility due to acetic acid; under investigation for pharmacological applications
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Methylsulfanyl (–SCH₃) Fluorine (–F) 240.26 Enhanced binding affinity (fluorine’s electron-withdrawing effect); antimicrobial activity studied
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Methylsulfanyl (–SCH₃) Bromine (–Br) 301.17 Increased lipophilicity; potential anticancer applications
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid Ethoxy (–OCH₂CH₃) Oxadiazole ring linkage 332.29 Heterocyclic oxadiazole enhances metabolic stability; explored as a therapeutic scaffold
Key Observations:

Halogen substituents (e.g., fluorine, bromine) at position 5 enhance electronic interactions with biological targets, as seen in antimicrobial and anticancer studies . The oxadiazole ring in the analogue from introduces a rigid heterocycle, improving metabolic stability but reducing solubility compared to the acetic acid side chain .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (278.26 g/mol) is intermediate, balancing lipophilicity (from the benzofuran core) and hydrophilicity (from the acetic acid group).
  • Halogenated analogues (e.g., bromine-substituted) exhibit higher molecular weights and lipophilicity, which may limit bioavailability .

Crystallographic and Analytical Insights

  • Structural Determination :

    • The crystal structures of benzofuran analogues, such as those in , were resolved using SHELX for refinement and ORTEP-III for graphical representation . These tools highlight conformational differences caused by substituents (e.g., ethoxycarbonyl vs. methylsulfanyl).
    • The acetic acid moiety in the target compound likely forms hydrogen bonds in the solid state, similar to its halogenated analogues .
  • Pharmacological Potential: Benzofuran derivatives with electron-withdrawing groups (e.g., –F, –Br) show enhanced binding to enzymes like cyclooxygenase (COX) and kinases, suggesting anti-inflammatory or antitumor activity . The target compound’s ethoxycarbonyl group may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives .

Research Findings and Implications

Substituent-Driven Activity

  • Methylsulfanyl vs. Ethoxycarbonyl : Methylsulfanyl groups increase lipophilicity, favoring membrane penetration, while ethoxycarbonyl groups enhance hydrogen-bonding capacity, improving target specificity .
  • Halogen Effects : Fluorine’s electronegativity improves binding affinity, whereas bromine’s bulk may interfere with sterically sensitive targets .

Biological Activity

The compound 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is a benzofuran derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Benzofuran compounds are known for their diverse therapeutic properties, including anti-inflammatory, analgesic, antibacterial, antifungal, antitumor, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is C15H18O6C_{15}H_{18}O_{6} with a molecular weight of approximately 294.30 g/mol. The compound features a benzofuran ring substituted with an ethoxycarbonyl group and an acetic acid moiety, which may enhance its biological activity through various mechanisms.

Antitumor Activity

Benzofuran derivatives have shown significant antitumor properties. A study highlighted that compounds similar to 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 11 to 12 μM against ovarian cancer cell lines (A2780) . This suggests that the benzofuran moiety may play a critical role in inhibiting tumor growth.

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can modulate inflammatory pathways. The presence of the ethoxycarbonyl group in the structure may enhance the anti-inflammatory potential by inhibiting pro-inflammatory cytokines. Studies have demonstrated that related compounds reduce inflammation in models of arthritis and other inflammatory diseases .

Antibacterial and Antifungal Properties

Benzofuran derivatives have exhibited notable antibacterial and antifungal activities. Compounds structurally related to 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections . This property could be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

The biological activity of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cellular Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:

  • Ovarian Cancer : A derivative was tested on ovarian cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value of 12 μM.
  • Inflammatory Models : In animal models of inflammation, related compounds reduced paw edema significantly compared to control groups.
  • Antimicrobial Testing : Various benzofuran derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 11-12 μM against A2780
Anti-inflammatoryReduced cytokine levels
AntibacterialInhibition of S. aureus
AntifungalInhibition of C. albicans

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid, and how do they influence its reactivity and interactions in experimental settings?

  • Answer : The compound features a benzofuran core substituted with an ethoxycarbonyl group at position 3, a methyl group at position 2, and an acetic acid moiety linked via an ether bond at position 4. The ethoxycarbonyl group enhances electrophilicity, enabling nucleophilic substitutions or condensations, while the acetic acid moiety contributes to solubility in polar solvents and potential hydrogen bonding in biological systems. The methyl group sterically hinders certain reactions, requiring optimized conditions for regioselective modifications .

Q. What are the recommended synthetic routes for 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid, and how can yields be optimized?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with α-haloketones under acidic conditions.
  • Step 2 : Introduction of the ethoxycarbonyl group using ethyl chloroformate in the presence of a base (e.g., pyridine).
  • Step 3 : Etherification at position 5 with bromoacetic acid under alkaline conditions.
    Optimization : Precise temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios (1:1.2 for coupling agents) minimize by-products. Catalytic use of DMAP improves acylation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization of derivatives of this compound?

  • Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

  • Multi-spectral validation : Cross-validate NMR (¹H/¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm regiochemistry.
  • Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and match experimental data .

Q. What methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?

  • Answer : SAR studies require systematic modification of substituents:

  • Substitution at position 2 : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric effects on receptor binding.
  • Modification of the ethoxycarbonyl group : Hydrolyze to a carboxylic acid to evaluate pH-dependent activity.
  • Biological assays : Use in vitro enzyme inhibition assays (e.g., COX-2) with IC₅₀ determination and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How should experimental designs account for batch-to-batch variability in biological activity studies?

  • Answer : Implement randomized block designs with split-plot arrangements:

  • Controls : Include positive (e.g., indomethacin for anti-inflammatory assays) and negative controls.
  • Replicates : Use ≥4 replicates per batch to quantify variability via ANOVA.
  • Blinding : Mask sample identities during data collection to reduce bias .

Q. What strategies are effective for analyzing conflicting data in pharmacological studies (e.g., contradictory IC₅₀ values across assays)?

  • Answer : Address discrepancies through:

  • Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. RAW 264.7), incubation times, and solvent concentrations (DMSO ≤0.1%).
  • Meta-analysis : Pool data from independent studies to identify outliers using tools like RevMan.
  • Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to differentiate competitive vs. non-competitive binding modes .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for benzofuran derivatives in .
  • Structural Analysis : Utilize X-ray crystallography data from analogous compounds in .
  • Biological Assays : Follow guidelines for enzyme inhibition studies in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.